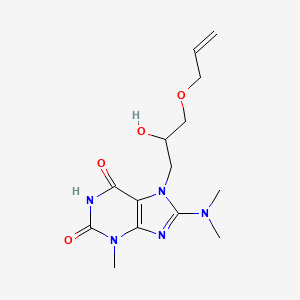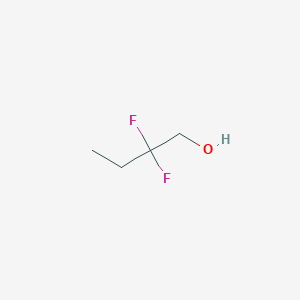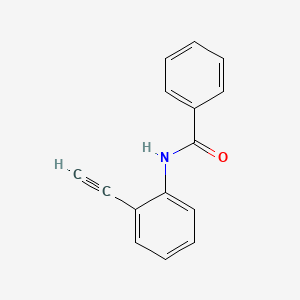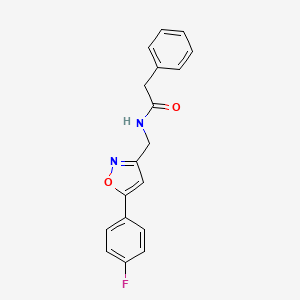
3-(4-Chloro-3-nitropyrazolyl)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-3-nitropyrazolyl)propanohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a hydrazide derivative of pyrazole and has been synthesized through different methods. It has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 3-(4-Chloro-3-nitropyrazolyl)propanohydrazide has been studied in detail. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell membrane integrity.
Biochemical and physiological effects:
Studies have shown that 3-(4-Chloro-3-nitropyrazolyl)propanohydrazide has low toxicity and does not cause any significant biochemical or physiological effects in normal cells. However, it has been reported to cause oxidative stress and DNA damage in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-Chloro-3-nitropyrazolyl)propanohydrazide in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in high yields. However, its low solubility in water and other solvents can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3-(4-Chloro-3-nitropyrazolyl)propanohydrazide. One of the potential directions is to study its potential applications in the field of organic optoelectronics. Another direction is to investigate its potential as a drug delivery agent due to its low toxicity and ability to induce apoptosis in cancer cells. Furthermore, it can be studied for its potential applications in the field of nanotechnology due to its ability to emit blue light.
Métodos De Síntesis
The synthesis of 3-(4-Chloro-3-nitropyrazolyl)propanohydrazide has been reported through different methods. One of the most common methods is the reaction of 3-(4-Chloro-3-nitropyrazolyl)propanoic acid with hydrazine hydrate in the presence of a catalyst. Another method involves the reaction of 3-(4-Chloro-3-nitropyrazolyl)propanoic acid with thionyl chloride followed by the reaction with hydrazine hydrate. These methods have been optimized to obtain high yields of the compound.
Aplicaciones Científicas De Investigación
3-(4-Chloro-3-nitropyrazolyl)propanohydrazide has been studied for its potential applications in different fields of scientific research. It has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied for its antibacterial and antifungal properties. Moreover, it has been reported to have potential applications in the field of organic optoelectronics due to its ability to emit blue light.
Propiedades
IUPAC Name |
3-(4-chloro-3-nitropyrazol-1-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN5O3/c7-4-3-11(2-1-5(13)9-8)10-6(4)12(14)15/h3H,1-2,8H2,(H,9,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFJREVKGVWAPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(=O)NN)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-nitropyrazolyl)propanohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2875424.png)

![3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2875426.png)
![1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine oxalate](/img/structure/B2875429.png)

![1,7-dimethyl-3-(2-oxopropyl)-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2875432.png)

![4-cyano-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2875437.png)
![N-{3-acetyl-6-[3-(2-chlorophenoxy)propyl]-12-methyl-7-oxospiro[1,3,4-thiadiazo line-2,3'-indoline]-5-yl}acetamide](/img/structure/B2875439.png)

![N1-cycloheptyl-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2875443.png)
![14-Oxo-6,10,13-triaza-dispiro[4.1.5.2]tetradecane-10-carboxylic acid tert-butyl ester](/img/structure/B2875445.png)